molecular formula C50H94N2O8S B13851460 7-Epi-lincomycin 2,7-Dipalmitate-d62

7-Epi-lincomycin 2,7-Dipalmitate-d62

Cat. No.: B13851460
M. Wt: 945.7 g/mol
InChI Key: GPOWABJRHPQHAC-YKLSNXGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Epi-lincomycin 2,7-Dipalmitate-d62 is a stable isotope-labeled compound used primarily in proteomics research. It is a derivative of lincomycin, a well-known antibiotic, and is characterized by its molecular formula C50H32D62N2O8S and a molecular weight of 945.74 . This compound is not intended for diagnostic or therapeutic use but is valuable in scientific research.

Preparation Methods

The preparation of 7-Epi-lincomycin 2,7-Dipalmitate-d62 involves synthetic routes that typically include the esterification of lincomycin with palmitic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the formation of the desired dipalmitate ester. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

7-Epi-lincomycin 2,7-Dipalmitate-d62 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under controlled conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols .

Scientific Research Applications

7-Epi-lincomycin 2,7-Dipalmitate-d62 is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 7-Epi-lincomycin 2,7-Dipalmitate-d62 involves its interaction with bacterial ribosomes, similar to lincomycin. It inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of peptide chains. This action disrupts bacterial growth and replication.

Comparison with Similar Compounds

7-Epi-lincomycin 2,7-Dipalmitate-d62 can be compared with other similar compounds such as:

    Lincomycin 2-Palmitate: A monoester with similar antibacterial properties but different pharmacokinetics.

    Lincomycin: The parent compound, widely used as an antibiotic.

    Clindamycin: A derivative of lincomycin with enhanced antibacterial activity and different clinical applications.

The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly useful in research applications requiring precise quantification and analysis.

Properties

Molecular Formula

C50H94N2O8S

Molecular Weight

945.7 g/mol

IUPAC Name

[(2R,3S,5R,6R)-6-[(1R,2S)-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-1-[[(4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate

InChI

InChI=1S/C50H94N2O8S/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-35-42(53)58-39(4)44(51-49(57)41-37-40(34-9-3)38-52(41)5)47-45(55)46(56)48(50(60-47)61-6)59-43(54)36-33-31-29-27-25-23-21-19-17-15-13-11-8-2/h39-41,44-48,50,55-56H,7-38H2,1-6H3,(H,51,57)/t39-,40+,41?,44+,45+,46?,47+,48-,50+/m0/s1/i1D3,2D3,7D2,8D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,35D2,36D2

InChI Key

GPOWABJRHPQHAC-YKLSNXGDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@@H]1[C@H](O[C@@H]([C@@H](C1O)O)[C@@H]([C@H](C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])NC(=O)C2C[C@H](CN2C)CCC)SC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)OC(=O)CCCCCCCCCCCCCCC)NC(=O)C2CC(CN2C)CCC)O)O

Origin of Product

United States

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